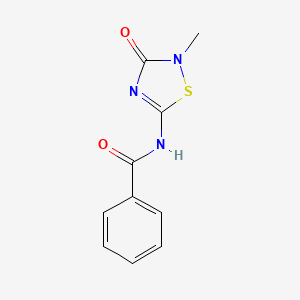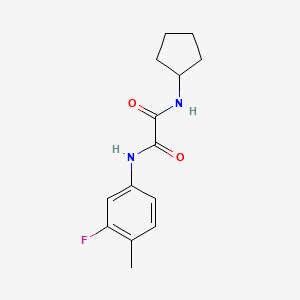
N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the metabolism of GABA, an inhibitory neurotransmitter in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in a range of neurological and psychiatric disorders.
Scientific Research Applications
Discovery of Selective Kinase Inhibitors
One area of research involves the development of selective kinase inhibitors for therapeutic purposes. For example, the discovery of BMS-777607, a selective inhibitor of the Met kinase superfamily, showcases the process of optimizing enzyme potency and aqueous solubility through molecular modifications (Schroeder et al., 2009). While not directly related to N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide, this research highlights the approach taken in medicinal chemistry to improve drug properties and efficacy.
Role of Orexin Receptors in Compulsive Behaviors
Research on orexin receptors (OXR) and their role in compulsive behaviors, such as compulsive food consumption, provides insight into potential therapeutic targets for eating disorders and possibly other compulsive disorders (Piccoli et al., 2012). The use of selective OX1R antagonists in reducing binge eating without affecting standard food pellet intake suggests the nuanced approach needed in targeting specific neural pathways for treatment.
Development of Electrochromic and Electrofluorescent Materials
In the field of materials science, the development of electroactive polyamides containing bis(diphenylamino)-fluorene units demonstrates the potential for creating materials with reversible electrochromic characteristics and strong fluorescence (Sun et al., 2016). Such materials have applications in smart windows, displays, and as fluorescence modulators, illustrating the broad potential of fluoro-substituted compounds in advanced material applications.
Identification and Characterization of Research Chemicals
The study on the identification and characterization of novel synthetic compounds, like the research chemical N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, shows the importance of accurate analysis in the field of forensic chemistry (McLaughlin et al., 2016). This research is crucial for the regulation and control of novel psychoactive substances.
Fluorescence-Conjugated Polyamides for DNA Complex Characterization
The use of fluorescence-conjugated polyamides for the characterization of protein-DNA complex formation is another area of interest (Han et al., 2016). These compounds, which can specifically bind to DNA sequences, offer tools for studying gene regulation and the mechanisms of transcription factors at the molecular level.
Properties
IUPAC Name |
N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-9-6-7-11(8-12(9)15)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUOTDVMNXALAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
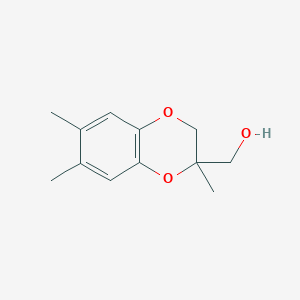

![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)
![(1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2706766.png)
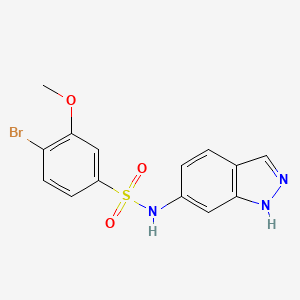
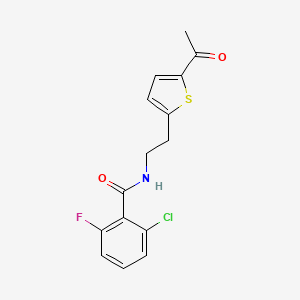
![4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2706769.png)
![5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2706770.png)
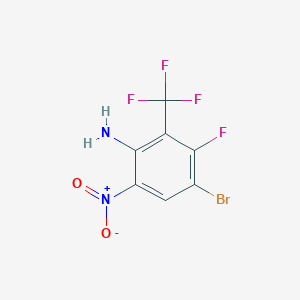

![(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2706773.png)
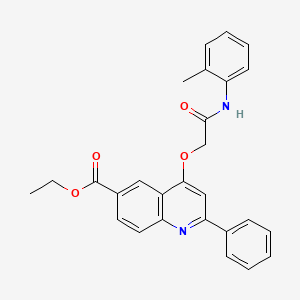
![2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide](/img/structure/B2706780.png)
